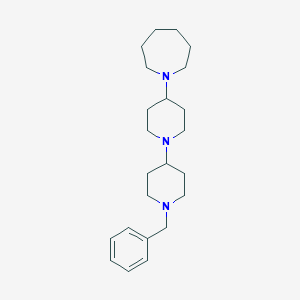![molecular formula C19H28N2O3 B247113 [4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B247113.png)
[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research. MPMP is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a critical target for the treatment of various neurological and psychiatric disorders.
作用機序
[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone acts as a competitive antagonist of the α7 nAChR, which is a ligand-gated ion channel that regulates the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate. The α7 nAChR is highly expressed in the brain, particularly in regions that are involved in learning, memory, and attention. By blocking the α7 nAChR, [4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone modulates the release of these neurotransmitters and improves cognitive function.
Biochemical and Physiological Effects:
[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone has been shown to have several biochemical and physiological effects in preclinical models. It reduces the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increases the levels of anti-inflammatory cytokines, such as IL-10. [4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone also prevents the activation of microglia, which are immune cells in the brain that are involved in neuroinflammation. In addition, [4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone increases the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes neuronal growth and survival.
実験室実験の利点と制限
One of the main advantages of using [4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone in lab experiments is its high selectivity and potency for the α7 nAChR. This allows researchers to study the specific effects of α7 nAChR modulation on various physiological and behavioral processes. However, one of the limitations of using [4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, [4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone has a relatively short half-life, which can limit its duration of action in vivo.
将来の方向性
There are several future directions for the research and development of [4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone. One of the main areas of focus is the optimization of the pharmacokinetic properties of [4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone, such as its solubility and half-life, to improve its efficacy and duration of action. Another area of interest is the investigation of the potential therapeutic applications of [4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone in other neurological and psychiatric disorders, such as Parkinson's disease and addiction. Finally, the development of novel α7 nAChR modulators based on the structure of [4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone could lead to the discovery of more potent and selective compounds with improved pharmacokinetic properties.
合成法
The synthesis of [4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone involves several steps, starting from the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-(2,6-dimethylmorpholin-4-yl)piperidine to form the amide intermediate, which is further reacted with 2-methoxybenzylamine to give the final product, [4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone. The overall yield of [4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone is around 50%, and the purity of the compound can be obtained by recrystallization.
科学的研究の応用
[4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, depression, and anxiety. The α7 nAChR is involved in several cognitive and behavioral processes, and its dysfunction has been implicated in the pathophysiology of these disorders. [4-(2,6-Dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone has been shown to improve cognitive function, reduce inflammation, and prevent neuronal damage in preclinical models of these disorders.
特性
分子式 |
C19H28N2O3 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
[4-(2,6-dimethylmorpholin-4-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C19H28N2O3/c1-14-12-21(13-15(2)24-14)16-8-10-20(11-9-16)19(22)17-6-4-5-7-18(17)23-3/h4-7,14-16H,8-13H2,1-3H3 |
InChIキー |
IXCILAIFJHDNBF-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)C(=O)C3=CC=CC=C3OC |
正規SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)C(=O)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-4-carboxylate](/img/structure/B247030.png)
![N-(2,4-dimethoxyphenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B247032.png)
![3-[butyl(methyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B247033.png)
![3-[benzyl(ethyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B247034.png)
![3-[butyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B247036.png)



![3-{[4-(azepan-1-yl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B247043.png)
![1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247046.png)
![3-({4-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-indole](/img/structure/B247048.png)
![1-(2-Fluorophenyl)-4-[1-(4-methylbenzyl)-4-piperidinyl]piperazine](/img/structure/B247049.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247052.png)
![1-[1-(2-Chlorobenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247054.png)